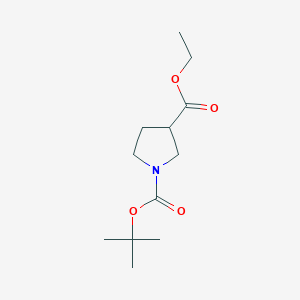

Ethyl 1-Boc-3-pyrrolidinecarboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Ethyl 1-Boc-3-pyrrolidinecarboxylate involves several chemical reactions, where key steps include acylation, condensation, and cyclization processes. Typical synthesis pathways start from α-amino acid esters, undergoing condensation with ethoxycarbonylacetic acid, followed by Dieckmann cyclization and hydrolysis-decarboxylation to form pyrrolidine diones which are then further modified (Jones et al., 1990). Additionally, the ring-opening of ethylene oxide by homochiral carbanions derived from sparteine-mediated asymmetric deprotonative lithiation of 1-Boc-pyrrolidine has been demonstrated as a practical synthesis route (Xiaohu Deng & Mani, 2005).

Molecular Structure Analysis

The molecular structure and properties of Ethyl 1-Boc-3-pyrrolidinecarboxylate and similar compounds have been characterized through various spectroscopic techniques such as NMR, UV-Vis, and FT-IR. Density functional theory (DFT) and Atoms in Molecules (AIM) theories are often employed to evaluate the molecular structure and to confirm the formation of compounds. These studies reveal detailed insights into the vibrational analysis, molecular interactions, and conformational dynamics (Singh et al., 2013).

Chemical Reactions and Properties

Ethyl 1-Boc-3-pyrrolidinecarboxylate participates in a variety of chemical reactions, including nucleophilic substitutions, condensations, and cycloadditions, making it a versatile reagent in organic synthesis. The compound's reactivity is significantly influenced by its functional groups and molecular structure, which enable selective transformations under different reaction conditions. Notably, the reactivity towards different types of electrophiles and nucleophiles can be tuned by modifying the pyrrolidine ring or the ester moiety (Ghaedi et al., 2015).

Applications De Recherche Scientifique

- Ethyl 1-Boc-3-pyrrolidinecarboxylate is a compound commonly used in organic synthesis .

- It is often used as a protecting group or intermediate .

- This compound has good solubility in common solvents such as ethanol, acetone, and dimethylformamide .

- It is relatively stable at room temperature .

Orientations Futures

Propriétés

IUPAC Name |

1-O-tert-butyl 3-O-ethyl pyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-16-10(14)9-6-7-13(8-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDQVUYUWUHNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400631 | |

| Record name | Ethyl 1-Boc-3-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-Boc-3-pyrrolidinecarboxylate | |

CAS RN |

170844-49-2 | |

| Record name | 1-(1,1-Dimethylethyl) 3-ethyl 1,3-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170844-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-Boc-3-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)

![1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B63361.png)

![1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B63365.png)

![4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline](/img/structure/B63371.png)